molecular formula C18H14N4O5S B2632610 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide CAS No. 317338-12-8

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide

Cat. No. B2632610
CAS RN: 317338-12-8
M. Wt: 398.39
InChI Key: RISTVKJXPQRAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule, likely containing a thiazole ring (a type of heterocyclic compound) and a benzamide group . It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be complex, with various functional groups attached to the thiazole ring . Detailed structural analysis would typically involve techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Without more specific information, it’s difficult to provide a detailed chemical reactions analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Some similar compounds have been reported to have properties such as a certain melting point and boiling point .

Scientific Research Applications

Antimicrobial Activity

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide and its analogues have been studied for their antimicrobial properties. Saeed, Hussain, and Ali (2013) synthesized thiourea derivatives and N-[(2Z)-3-(4,6-disubstitutedpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-3, 5-dinitrobenzamide analogues, which displayed significant antibacterial and antifungal activities against a range of Gram-positive, Gram-negative bacteria, and fungal species. This study underscores the potential of such compounds in developing new antimicrobial agents (Saeed, Hussain, & Ali, 2013).

Anti-inflammatory and Antitubercular Activity

The compound's derivatives have also been evaluated for their anti-inflammatory activity. A study by Suh et al. (2012) on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, including compounds structurally related to N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide, showed direct inhibition of 5-lipoxygenase (LOX), a key enzyme in leukotriene synthesis involved in inflammation-related diseases such as asthma and rheumatoid arthritis. This indicates the potential of these compounds as anti-inflammatory agents (Suh, Yum, Cheon, & Cho, 2012).

In addition, Singh et al. (2020) conducted a study on thiazolidin-4-one linked 3,5-dinitrobenzamide derivatives for their antitubercular properties. These compounds demonstrated activity against Mycobacterium tuberculosis, indicating the potential for treating tuberculosis with novel pharmacophores derived from the dinitobenzamide moiety (Singh et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound like this would depend on its specific structure and how it’s used. Some similar compounds require personal protective equipment and have specific storage requirements .

properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c1-10-3-4-15(11(2)5-10)16-9-28-18(19-16)20-17(23)12-6-13(21(24)25)8-14(7-12)22(26)27/h3-9H,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISTVKJXPQRAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.